Technical Guide: Synthesis and Characterization of Famotidine Disulfide (Impurity E)
Technical Guide: Synthesis and Characterization of Famotidine Disulfide (Impurity E)
Topic: Famotidine Disulfide (Impurity E) Synthesis and Characterization Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers and Process Chemists
Executive Summary
In the high-stakes environment of H2-receptor antagonist development, the rigorous control of impurities is paramount for regulatory compliance (ICH Q3A/B). Famotidine Disulfide (designated as Impurity E in EP and Related Compound E in USP) represents a critical oxidative degradation product and process impurity.
Unlike the complex "Famotidine Dimer" (Impurity B), which involves a thiatriazine ring fusion, Famotidine Disulfide is the symmetric dimer of the thiazole-guanidine fragment linked via a disulfide bond. Its presence indicates upstream control failures regarding the thiol intermediate, 2-guanidinothiazol-4-ylmethanethiol. This guide provides a definitive protocol for the synthesis, isolation, and characterization of this impurity to serve as a qualified Reference Standard (RS).
Chemical Identity & Properties
| Property | Specification |
| Common Name | Famotidine Disulfide (Impurity E) |
| IUPAC Name | 2,2'-[Disulfanediylbis(methylenethiazole-4,2-diyl)]diguanidine |
| CAS Registry Number | 129083-44-9 |
| Molecular Formula | C₁₀H₁₄N₈S₄ |
| Molecular Weight | 374.54 g/mol |
| Appearance | Off-white to pale beige powder |
| Solubility | Soluble in DMSO, dilute acid; sparingly soluble in water |
| Regulatory Status | EP Impurity E; USP Related Compound E |
Mechanistic Pathway
The formation of Famotidine Disulfide is driven by the oxidative coupling of the free thiol intermediate. This thiol is a precursor in the synthesis of Famotidine (reacted with 3-chlorosulfonylpropionamidine) or generated via the degradation of the thioether linkage under extreme stress.
Pathway Diagram
The following diagram illustrates the oxidative coupling mechanism from the isothiourea precursor (common commercial starting material) to the disulfide.
Figure 1: Mechanistic pathway for the formation of Famotidine Disulfide from the thiazole thiol intermediate.
Synthesis Protocol
Objective: To synthesize ~500 mg of high-purity Famotidine Disulfide for use as a Reference Standard.
Prerequisites:
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Starting Material: (2-Guanidinothiazol-4-yl)methylisothiourea dihydrochloride (Commercial Famotidine Intermediate).
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Reagents: Sodium Hydroxide (NaOH), Iodine (I₂), Potassium Iodide (KI), Acetonitrile (ACN).
Step-by-Step Methodology
Phase 1: In-Situ Generation of Thiol
The free thiol is unstable and prone to polymerization; it is best generated in situ from the isothiourea salt.
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Dissolution: Charge 1.0 g (approx. 3.3 mmol) of (2-Guanidinothiazol-4-yl)methylisothiourea dihydrochloride into a 50 mL round-bottom flask.
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Hydrolysis: Add 10 mL of degassed water. Under a nitrogen atmosphere, add 2.5 equivalents of NaOH (2M solution) dropwise.
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Reaction: Stir at 40°C for 1 hour. Monitor by TLC or HPLC for the disappearance of the isothiourea peak.
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Checkpoint: The solution should contain the free thiol (2-guanidinothiazol-4-yl)methanethiol.
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Phase 2: Oxidative Coupling (Iodine Method)
Iodine provides a clean, rapid oxidation without generating complex side products common with peroxide methods.
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Preparation of Oxidant: Dissolve 420 mg (1.65 mmol, 0.5 eq) of Iodine and 800 mg of KI in 5 mL of water.
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Addition: Cool the thiol solution (from Phase 1) to 0–5°C. Add the Iodine/KI solution dropwise over 20 minutes.
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Observation: The iodine color will disappear initially as it reacts. A permanent faint yellow color indicates the endpoint.
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Precipitation: Adjust pH to ~9.0 using dilute NaOH. The disulfide typically precipitates as a beige solid due to lower solubility of the dimer compared to the monomer.
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Isolation: Stir for 30 minutes at 5°C. Filter the solid under vacuum.
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Purification: Wash the cake with cold water (2 x 5 mL) and cold acetone (1 x 5 mL). Recrystallize from minimal hot water/ethanol (9:1) if purity is <95%.[1]
Analytical Characterization
To qualify the synthesized material as a Reference Standard, it must undergo structural elucidation.
A. High-Performance Liquid Chromatography (HPLC)
Method Principle: Reversed-phase chromatography with ion-pairing or phosphate buffer to retain the polar guanidine groups.
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 1.36 g KH₂PO₄ in 1L Water (pH 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 95% A; 15-35 min: Linear to 40% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time | Famotidine: ~12 min; Impurity E: ~18-20 min (more hydrophobic due to dimer structure) |
B. Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode.
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Target Ion:
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[M+H]⁺: m/z 375.1
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[M+2H]²⁺: m/z 188.1 (Common for diamines)
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Fragmentation: Loss of guanidine (-NH₂CN) or cleavage of the disulfide bond.
C. Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule results in a simplified spectrum equivalent to half the molecule, but with distinct shifts near the sulfur linkage.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR (DMSO-d₆) | 6.90 | Singlet (2H) | Thiazole C5-H |
| 6.50 | Broad Singlet (8H) | Guanidine -NH₂ | |
| 3.85 | Singlet (4H) | -CH ₂-S-S- | |
| ¹³C NMR (DMSO-d₆) | 163.5 | Guanidine C | |
| 150.2 | Thiazole C2 | ||
| 104.5 | Thiazole C5 | ||
| 32.1 | -C H₂-S- |
Analytical Workflow Diagram
The following workflow ensures the synthesized standard meets the "Self-Validating System" requirement.
Figure 2: Quality Control workflow for qualifying Famotidine Disulfide Reference Standard.
Control Strategy in Drug Development
To prevent the formation of Impurity E in the final Famotidine API:
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Inert Atmosphere: Maintain strict Nitrogen blanketing during the hydrolysis of the isothiourea intermediate.
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Scavengers: Use of antioxidants (e.g., sodium metabisulfite) during the workup of the thiol intermediate.
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pH Control: Avoid prolonged exposure of the thiol to basic conditions (pH > 9) in the presence of air, which accelerates disulfide formation.
References
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European Pharmacopoeia (Ph. Eur.) 10.0 , "Famotidine Monograph 1012". (2020). Defines Impurity E limits and structure.Link
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United States Pharmacopeia (USP-NF) , "Famotidine", USP 43-NF 38. Identifies Related Compound E.[2][3][4][5][6]Link
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Hotha, K. K., et al. "Identification, Synthesis and Characterization of Unknown Impurity in Famotidine."[7] Journal of Liquid Chromatography & Related Technologies, 36(7), 976-989. (2013). Provides context on Famotidine impurity profiling.Link
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Zeynizadeh, B. "Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile."[1] Journal of Chemical Research, 2002(11), 564-566. Basis for the iodine oxidation protocol.[1]Link
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PubChem Compound Summary , "Famotidine Disulfide (CID 71314076)". Structural data verification.[8]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. Famotidine EP Impurity E | Axios Research [axios-research.com]
- 4. labmix24.com [labmix24.com]
- 5. agnitio.co.in [agnitio.co.in]
- 6. clearsynth.com [clearsynth.com]
- 7. researchgate.net [researchgate.net]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
